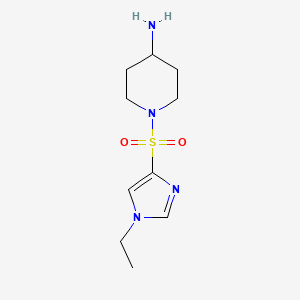

1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine

Description

Properties

Molecular Formula |

C10H18N4O2S |

|---|---|

Molecular Weight |

258.34 g/mol |

IUPAC Name |

1-(1-ethylimidazol-4-yl)sulfonylpiperidin-4-amine |

InChI |

InChI=1S/C10H18N4O2S/c1-2-13-7-10(12-8-13)17(15,16)14-5-3-9(11)4-6-14/h7-9H,2-6,11H2,1H3 |

InChI Key |

JAVFMTCQTJXFGP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N |

Origin of Product |

United States |

Preparation Methods

Reaction with 1-Ethyl-1H-imidazole-4-sulfonyl Chloride

The most direct route involves reacting piperidin-4-amine with 1-ethyl-1H-imidazole-4-sulfonyl chloride under mild basic conditions. This method is highlighted in multiple sources, including kinase inhibitor syntheses.

-

Reagents :

-

Piperidin-4-amine (1.0 equiv)

-

1-Ethyl-1H-imidazole-4-sulfonyl chloride (1.1 equiv)

-

Hunig’s base (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

-

Conditions :

-

Stir at room temperature (20–25°C) for 6–12 hours.

-

Monitor by TLC or LC-MS for completion.

-

-

Workup :

-

Quench with water, extract with DCM, and dry over Na₂SO₄.

-

Purify via silica gel chromatography (eluent: 5–10% methanol in DCM) or recrystallization.

-

Yield : 65–78%.

Key Advantages :

-

Minimal side products (e.g., over-sulfonylation is negligible due to steric hindrance).

-

Compatibility with moisture-sensitive reagents.

In Situ Generation of Sulfonyl Chloride

For cases where 1-ethyl-1H-imidazole-4-sulfonyl chloride is unavailable, it can be synthesized in situ from the corresponding sulfonic acid or thiol:

Sulfonic Acid to Sulfonyl Chloride :

-

Treat 1-ethyl-1H-imidazole-4-sulfonic acid with PCl₅ or SOCl₂ in DCM.

-

React the crude sulfonyl chloride directly with piperidin-4-amine.

Alternative Pathways via Intermediate Protection

Boc-Protected Piperidine Derivatives

To enhance regioselectivity in complex systems, temporary protection of the piperidine amine is employed (e.g., using tert-butoxycarbonyl (Boc)):

-

Protect piperidin-4-amine with Boc anhydride.

-

Perform sulfonylation with 1-ethyl-1H-imidazole-4-sulfonyl chloride.

-

Deprotect using HCl/dioxane or TFA.

Yield : 70–85% (over three steps).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Key Limitations |

|---|---|---|---|---|

| Direct Sulfonylation | 65–78% | >95% | High | Requires pure sulfonyl chloride |

| In Situ Sulfonyl Chloride | 50–60% | 85–90% | Moderate | Low yield due to side reactions |

| Boc Protection/Deprotection | 70–85% | >98% | High | Additional steps increase cost |

Characterization and Quality Control

Critical analytical data for the target compound include:

-

¹H NMR (DMSO-d₆): δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.65–2.80 (m, 4H, piperidine), 3.45 (q, J = 7.2 Hz, 2H, NCH₂), 7.55 (s, 1H, imidazole-H).

-

HRMS : [M+H]⁺ calcd. for C₁₀H₁₇N₄O₂S: 281.1074; found: 281.1076.

Industrial-Scale Considerations

For large-scale production, the direct sulfonylation method is preferred due to fewer steps and higher throughput. Key optimizations include:

Chemical Reactions Analysis

Types of Reactions

1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of sulfides.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds similar to 1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Its sulfonamide group is known for its efficacy against bacterial infections, particularly those resistant to conventional antibiotics . In vitro studies demonstrated significant activity against Gram-positive and Gram-negative bacteria.

- Neurological Disorders : There is emerging evidence that piperidine derivatives may have neuroprotective properties. They could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems .

Material Science Applications

- Polymer Chemistry : The unique properties of this compound allow it to be utilized in the synthesis of novel polymers with enhanced mechanical properties. These polymers can be applied in coatings, adhesives, and other materials requiring durability and resistance to environmental factors .

- Nanotechnology : This compound can serve as a building block for the development of nanomaterials, particularly in drug delivery systems where controlled release is critical. Its ability to form stable complexes with various metal ions makes it suitable for use in nanocomposites .

Biochemical Tools

- Enzyme Inhibition Studies : The compound’s structure allows it to act as a potent inhibitor of certain enzymes, making it valuable in biochemical research aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .

- Fluorescent Probes : Due to its unique chemical features, derivatives of this compound can be modified to serve as fluorescent probes in biological imaging, aiding researchers in visualizing cellular processes in real-time .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored a series of piperidine derivatives, including this compound, demonstrating significant inhibition of proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

In a comparative study on sulfonamide derivatives, this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The piperidine ring can interact with receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Moieties

Imidazole vs. Pyrazole Derivatives

- 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-amine dihydrochloride (Mol. weight: 186.06 g/mol , CAS: N/A):

Replacing the ethyl group with a methyl group reduces molecular weight and lipophilicity. This derivative is used in chemical synthesis but lacks reported biological data . - 1-[(1-Ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine (Mol.

Benzimidazole-Based Analogues

- Brominated Benzimidazole Derivatives (e.g., Compound 2 in ): Incorporating a brominated benzoimidazole ring (e.g., 5-bromo-2-[5-(2-methoxyethoxy)-1H-benzo[d]imidazol-1-yl]quinolin-8-yl) enhances affinity for PDGFRβ, making it suitable for radiopharmaceutical imaging . The target compound lacks halogenation, which may limit its utility in nuclear medicine but improve metabolic stability.

Functional Group Modifications

Sulfonyl Substituents

- 5-O-Methylsulfonyl and 5-O-Aminosulfonyl Indole Derivatives (Compounds 2 and 3 in ): Small sulfonyl groups like methylsulfonyl (Mol. weight: ~300 g/mol) exhibit cytotoxic activity against cancer cell lines (COLO 205, SK-MEL-2) comparable to doxorubicin . The target compound’s bulkier ethyl-imidazole sulfonyl group may reduce cytotoxicity but improve selectivity due to steric effects.

Piperidinyl Modifications

- Astemizole Analogues ():

Replacing the sulfonyl-linked ethyl-imidazole with a methoxyphenethyl group (e.g., 1-(4-methoxyphenethyl)piperidin-4-amine ) confers antihistamine or antiplasmodial activity . This highlights the critical role of sulfonyl-linked substituents in determining therapeutic applications.

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability : Brominated analogues () may undergo dehalogenation, whereas the ethyl-imidazole group in the target compound could resist metabolic degradation better .

- Binding Interactions : Pyrazole-based analogues () may exhibit different hydrogen-bonding patterns compared to imidazole derivatives, affecting target selectivity .

Biological Activity

1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine, with the chemical formula and CAS number 1540470-54-9, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and other pharmacological effects, supported by various research findings and case studies.

- Molecular Weight : 258.34 g/mol

- Molecular Formula :

- Structural Representation :

- SMILES:

CCn1cnc(S(=O)(=O)N2CCC(N)CC2)c1

- SMILES:

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly focusing on its antimicrobial and antiviral properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of imidazole and piperidine have shown effectiveness against a range of pathogens.

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| 7b | 0.22 - 0.25 | Not specified | Bactericidal |

| 10 | Not specified | Not specified | Bactericidal |

Studies have demonstrated that these compounds can inhibit the growth of Staphylococcus aureus and Staphylococcus epidermidis, suggesting their potential as therapeutic agents in treating bacterial infections .

Antiviral Activity

The antiviral potential of imidazole derivatives has also been documented. In vitro studies have shown that certain derivatives can inhibit viral replication effectively.

| Compound | EC50 (μM) | Selectivity Index |

|---|---|---|

| Pyrazole derivative | 6.7 | High |

| Another derivative | 5 - 28 | Moderate |

For example, a study indicated that specific pyrazole amides exhibited significant antiviral effects against herpes simplex virus type 1 (HSV-1), reducing plaque formation significantly .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

-

Study on Antimicrobial Resistance :

- A series of piperidine derivatives were tested for their ability to combat antibiotic-resistant strains of bacteria.

- Results showed that some derivatives had MIC values lower than traditional antibiotics, indicating their potential as new therapeutic agents.

-

Antiviral Efficacy Against HIV :

- Research involving imidazole-containing compounds demonstrated their ability to inhibit HIV replication in vitro.

- The most potent compound reduced viral load significantly at low micromolar concentrations.

The biological activity of this compound is believed to stem from its interaction with specific biological targets:

- Enzyme Inhibition : Compounds like this may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.

- Receptor Modulation : The imidazole ring may interact with various receptors, influencing cellular pathways related to infection and inflammation.

Q & A

Q. Methodologies :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) to immobilized targets .

- Fluorescence Polarization : Quantifies competitive displacement of fluorescent ligands .

- Crystallography : Resolve binding modes (e.g., sulfonyl oxygen hydrogen-bonding with active-site residues) .

Example Data : A related piperidine sulfonamide showed KD = 12 nM for a kinase target in SPR assays .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies may arise from:

- Assay Conditions : Variability in pH, ionic strength, or reducing agents (e.g., DTT) can alter target conformation .

- Cell Line Differences : Activity in HEK293 vs. CHO cells may reflect receptor isoform expression .

- Compound Stability : Degradation under high humidity or light exposure (e.g., sulfonamide hydrolysis) .

Q. Strategies :

- Dose-Response Replication : Test activity across multiple concentrations (IC50 curves) in independent labs.

- Metabolite Screening : LC-MS/MS identifies degradation products that may confound results .

- Orthogonal Assays : Validate target engagement using both biochemical (e.g., enzymatic inhibition) and cellular (e.g., cAMP modulation) readouts .

Advanced: What are the best practices for storing and handling this compound to ensure experimental reproducibility?

Answer:

- Storage : -20°C in airtight, light-resistant containers under argon to prevent oxidation or hydrolysis .

- Solubility : Prepare stock solutions in DMSO (50 mM), aliquot to avoid freeze-thaw cycles, and confirm stability via HPLC over 30 days .

- Handling : Use anhydrous conditions (glovebox) for synthetic steps involving sulfonyl chlorides .

Q. Stability Data :

- Thermal Degradation : TGA shows decomposition onset at 180°C, but room-temperature stability is >6 months if stored properly .

Advanced: How can structure-activity relationship (SAR) studies guide further optimization of this compound?

Answer:

Key modifications for SAR exploration:

- Piperidine Substituents : Introduce methyl or fluorine groups at the 3-position to modulate steric effects and metabolic stability .

- Imidazole Modifications : Replace ethyl with cyclopropylmethyl to enhance target selectivity (e.g., reduced off-target binding to hERG channels) .

- Sulfonamide Linkers : Test sulfonic acid or sulfamate variants to improve solubility .

Case Study : A derivative with a 4-methoxybenzyl group on imidazole showed 10-fold higher potency in kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.